(5-Phenyl-1,2-oxazol-3-yl)methyl 3-(4-methoxyphenyl)propanoate
Description
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-18-10-7-15(8-11-18)9-12-20(22)24-14-17-13-19(25-21-17)16-5-3-2-4-6-16/h2-8,10-11,13H,9,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJGSMXBOMCYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)OCC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 3-(4-methoxyphenyl)propanoate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the oxazole derivative with 3-(4-methoxyphenyl)propanoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the ester moiety, resulting in the formation of alcohols or amines.
Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 3-(4-methoxyphenyl)propanoic acid derivatives.
Reduction: Formation of alcohols or amines from the ester or oxazole ring.
Substitution: Introduction of halogens or other functional groups on the phenyl rings.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology
Antimicrobial Agents: Oxazole derivatives have shown potential as antimicrobial agents, and this compound may exhibit similar properties.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Anti-inflammatory Properties: It may possess anti-inflammatory properties, useful in the treatment of inflammatory diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may find applications in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl 3-(4-methoxyphenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can form hydrogen bonds or π-π interactions with active sites, inhibiting enzyme activity or modulating receptor functions. The phenyl and methoxyphenyl groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Ester Derivatives with Methoxyphenyl Groups
- Methyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate (Compound 32) and Ethyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate (Compound 33) (): Structural Differences: Both compounds share the 4-methoxyphenylpropanoate backbone but replace the oxazole ring with dihydroxy groups. The hydroxyl groups enable stronger hydrogen bonding, increasing crystallinity and aqueous solubility compared to the target compound’s hydrophobic oxazole .
Heterocyclic Analogues
- 3-(4-Methoxyphenyl)pyrazole and 5-(4-Methoxyphenyl)thiazole (): Heteroatom Influence: Replacing the oxazole’s oxygen with sulfur (thiazole) or nitrogen (pyrazole) alters electronic properties. Methoxy Positioning: The para-methoxy substituent in all compounds stabilizes the aromatic system via electron-donating effects, but steric effects differ due to heterocycle size.
Amide vs. Ester Linkages
- Amides resist hydrolysis better than esters, making them more suitable for pharmaceuticals . Structural Similarity: The shared 5-phenyloxazole moiety suggests comparable aromatic interaction profiles, but the amide’s rigidity may restrict conformational flexibility.
Data Table: Key Properties of Compared Compounds
| Compound Name | Structural Features | Key Properties (Inferred/Reported) | Hydrogen-Bonding Capacity |
|---|---|---|---|
| (5-Ph-1,2-oxazol-3-yl)methyl 3-(4-MeO-Ph)propanoate | Oxazole, ester, 4-MeO-Ph | High lipophilicity; moderate solubility | Moderate (ester carbonyl) |
| Methyl (2R,3S)-2,3-dihydroxy-3-(4-MeO-Ph)propanoate | Dihydroxy, ester, 4-MeO-Ph | High solubility; crystalline | High (hydroxyl groups) |
| 3-(4-MeO-Ph)pyrazole | Pyrazole, 4-MeO-Ph | Moderate solubility; planar structure | High (N-H) |
| 5-(4-MeO-Ph)thiazole | Thiazole, 4-MeO-Ph | Low solubility; polarizable | Moderate (S atom) |
| 3-[N-Ph-1-(5-Ph-oxazol-3-yl)formamido]propanoic acid | Oxazole, amide, 4-MeO-Ph | High stability; rigid | High (amide N-H, carbonyl) |
Notes: Ph = Phenyl; MeO = Methoxy.
Research Findings and Implications
- Hydrogen-Bonding Networks : The target compound’s ester group participates in weaker hydrogen bonds compared to amide or hydroxyl-containing analogs, as predicted by graph-set analysis of crystalline phases .
- Biological Relevance : Oxazole rings are privileged structures in medicinal chemistry, but the ester linkage in the target compound may limit bioavailability compared to amide derivatives like the Enamine Ltd. compound .
Biological Activity
The compound (5-Phenyl-1,2-oxazol-3-yl)methyl 3-(4-methoxyphenyl)propanoate is a derivative of oxazole, a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , and its structure includes an oxazole ring, which is known for its role in various biological activities. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Properties
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have reported the anticancer potential of oxazole derivatives. The compound may exert cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation. For example, compounds with similar structures have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
Anti-inflammatory Effects
Oxazole derivatives have also been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This activity suggests potential applications in treating inflammatory diseases.
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling or metabolism, leading to reduced proliferation in cancer cells.
- Receptor Binding : Its structure allows it to bind to various receptors, potentially modulating their activity and influencing cellular responses.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial activity of oxazole derivatives found that compounds similar to this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity at low concentrations, suggesting a promising therapeutic application in treating infections caused by resistant strains.
Study 2: Anticancer Potential
In vitro assays conducted on various cancer cell lines revealed that the compound exhibited selective cytotoxicity. The IC50 values were significantly lower than those observed for standard chemotherapeutic agents, indicating enhanced efficacy. Further mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Data Table: Summary of Biological Activities
| Biological Activity | Type | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Bacterial Inhibition | MIC < 50 µg/mL | Disruption of cell membrane integrity |
| Anticancer | Cell Proliferation Inhibition | IC50 ~ 20 µM | Induction of apoptosis via caspase activation |
| Anti-inflammatory | Cytokine Inhibition | IC50 ~ 10 µM | Inhibition of COX enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
